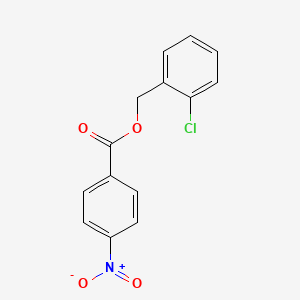
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is not fully understood. However, studies have suggested that the compound exerts its anticancer and antimicrobial activities by inducing cell cycle arrest, apoptosis, and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate exhibits low toxicity towards normal cells and tissues. However, further studies are required to fully understand the biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is its potent anticancer and antimicrobial activities. However, the compound exhibits poor solubility in water, which makes it difficult to formulate for in vivo studies. Additionally, further studies are required to fully understand the pharmacokinetics and pharmacodynamics of the compound.
Zukünftige Richtungen
There are several future directions for research on 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate. One of the major areas of research is in the development of novel formulations for in vivo studies. Additionally, further studies are required to fully understand the mechanism of action and biochemical and physiological effects of the compound. Finally, studies are required to evaluate the potential of the compound as a lead molecule for drug development.
In conclusion, 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is a chemical compound that exhibits potent anticancer and antimicrobial activities. The compound has potential applications in various areas of scientific research, including cancer therapy and antimicrobial activity. However, further studies are required to fully understand the potential of the compound as a lead molecule for drug development.
Synthesemethoden
The synthesis of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate involves the reaction between 4-chlorobenzylamine and 3-(isobutyrylamino)-4-methylbenzoic acid. The reaction is carried out in the presence of a suitable solvent and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is in the field of cancer therapy. Studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Another area of research is in the field of antimicrobial activity. Studies have shown that 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate exhibits significant antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl 4-methyl-3-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12(2)18(22)21-17-10-15(7-4-13(17)3)19(23)24-11-14-5-8-16(20)9-6-14/h4-10,12H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLDZICKTYHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)
![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)

![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)

![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)





![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)